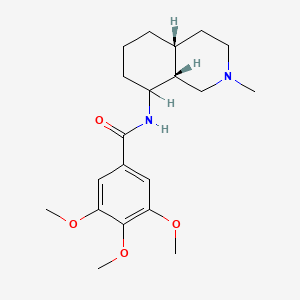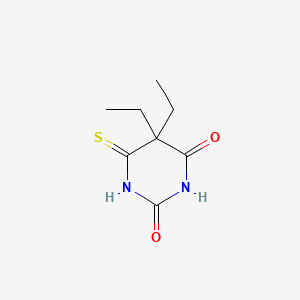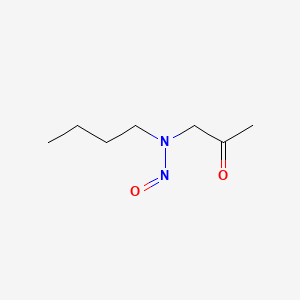
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines. They are composed of a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoquinoline derivatives can be synthesized through various methods. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with phosphoryl chloride or other dehydrating agents .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the extraction of isoquinoline from coal tar, followed by fractional crystallization of the acid sulfate . More efficient methods have been developed, such as metal-catalyzed cyclization reactions and catalyst-free processes in water .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- undergoes various chemical reactions, including:
Substitution: Isoquinoline derivatives can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Isoquinoline N-oxides
Reduction: Reduced isoquinoline derivatives
Substitution: Nitrated, sulfonated, or halogenated isoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- involves its interaction with molecular targets and pathways in the body. Isoquinoline derivatives can inhibit mitochondrial complex I and II activity, leading to oxidative stress and cell death via apoptosis . They can also interact with dopamine neurons, potentially contributing to neurodegenerative diseases like Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: Structurally similar to isoquinoline, with a benzene ring fused to a pyridine ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential neurotoxic effects.
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Uniqueness
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- is unique due to its specific structural features and biological activities. Its ability to interact with dopamine neurons and inhibit mitochondrial activity sets it apart from other isoquinoline derivatives .
Eigenschaften
CAS-Nummer |
58158-21-7 |
|---|---|
Molekularformel |
C17H24N2O |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]benzamide |
InChI |
InChI=1S/C17H24N2O/c1-19-11-10-13-8-5-9-16(15(13)12-19)18-17(20)14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3,(H,18,20)/t13-,15+,16?/m1/s1 |
InChI-Schlüssel |
IJCPGHZBVADIGP-YISXUXMPSA-N |
Isomerische SMILES |
CN1CC[C@H]2CCCC([C@H]2C1)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)







